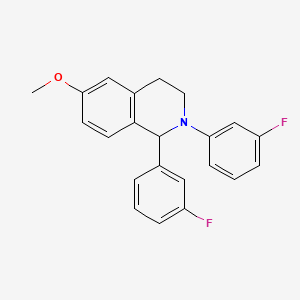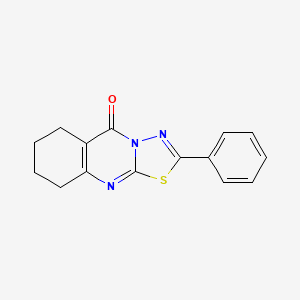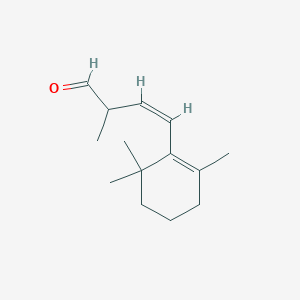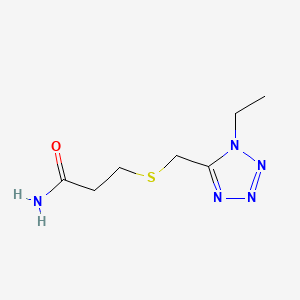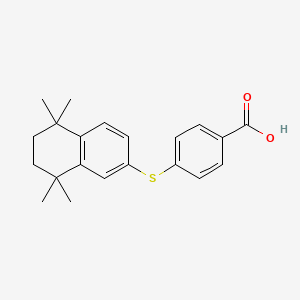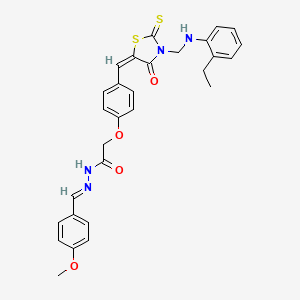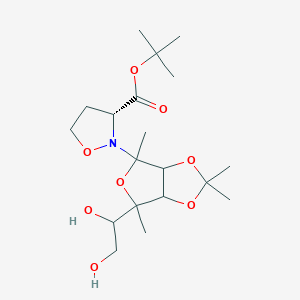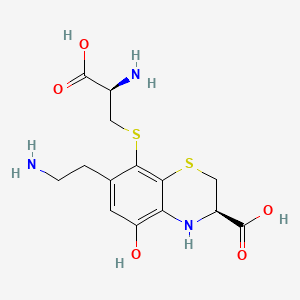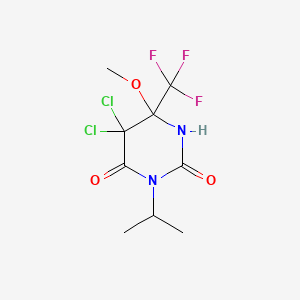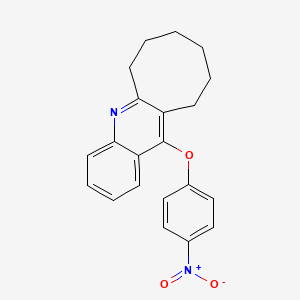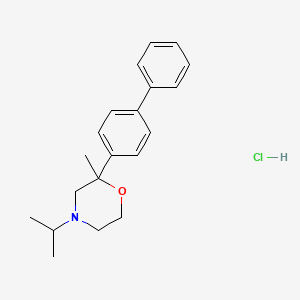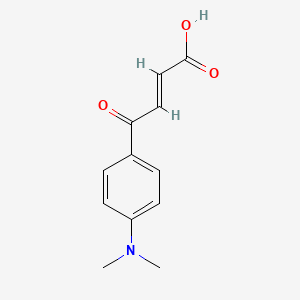
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetic anhydride and pyridine. This reaction is carried out at elevated temperatures, around 220°C, to facilitate the formation of the desired product . Another method involves the use of sodium hydroxide in the presence of a phase transfer catalyst like Aliquat 336, which aids in the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols or amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is used as a precursor for the synthesis of nonlinear optical chromophores.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme interactions, receptor binding, and other biological processes.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including smart materials that respond to environmental stimuli. Its incorporation into polymers and other materials enhances their thermal stability and mechanical properties .
Wirkmechanismus
The mechanism of action of (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the compound’s conjugated system allows it to participate in electron transfer processes, further modulating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include (E)-3-(4-(Dimethylamino)phenyl)-2-propenoic acid and (E)-4-(4-(Dimethylamino)phenyl)-3-buten-2-one. These compounds share structural similarities but differ in their specific functional groups and overall reactivity .
Uniqueness
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
86867-14-3 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
(E)-4-[4-(dimethylamino)phenyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-8H,1-2H3,(H,15,16)/b8-7+ |
InChI-Schlüssel |
HUWCREVZODMUNL-BQYQJAHWSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)/C=C/C(=O)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


